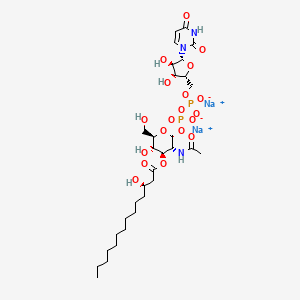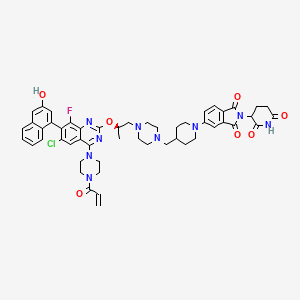
UDP-3-O-acyl-GlcNAc (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-3-O-acyl-GlcNAc (disodium) is a metabolite involved in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. This compound plays a significant role in the formation of lipopolysaccharides, which are essential for bacterial viability and pathogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UDP-3-O-acyl-GlcNAc (disodium) typically involves the enzymatic conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) using specific acyltransferases. The acylation process requires the presence of acyl carrier proteins (ACPs) that donate the acyl group to the UDP-GlcNAc molecule .
Industrial Production Methods: Industrial production of UDP-3-O-acyl-GlcNAc (disodium) is generally carried out through fermentation processes using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce the necessary enzymes and substrates required for the biosynthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: UDP-3-O-acyl-GlcNAc (disodium) undergoes several types of chemical reactions, including:
Acylation: The addition of an acyl group to the UDP-GlcNAc molecule.
Deacetylation: The removal of an acetyl group from the compound, catalyzed by specific deacetylases.
Common Reagents and Conditions:
Acylation: Requires acyl carrier proteins (ACPs) and specific acyltransferases.
Deacetylation: Catalyzed by zinc-dependent deacetylases such as LpxC.
Major Products Formed:
Acylation: Produces UDP-3-O-acyl-GlcNAc.
Deacetylation: Results in the formation of UDP-3-O-(3-hydroxymyristoyl)-D-glucosamine and acetate.
Scientific Research Applications
UDP-3-O-acyl-GlcNAc (disodium) has several scientific research applications, including:
Mechanism of Action
UDP-3-O-acyl-GlcNAc (disodium) exerts its effects through its involvement in the biosynthesis of lipid A. The compound is acylated by specific acyltransferases, which transfer an acyl group from acyl carrier proteins to the UDP-GlcNAc molecule. This acylation is a critical step in the formation of lipid A, which anchors lipopolysaccharides to the outer membrane of Gram-negative bacteria . The molecular targets involved in this process include the enzymes LpxA and LpxC, which catalyze the acylation and deacetylation reactions, respectively .
Comparison with Similar Compounds
UDP-N-acetylglucosamine (UDP-GlcNAc): A precursor in the biosynthesis of UDP-3-O-acyl-GlcNAc (disodium) and other glycosylated compounds.
UDP-N-acetylgalactosamine (UDP-GalNAc): Involved in the biosynthesis of glycosaminoglycans and proteoglycans.
UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine: An intermediate in the biosynthesis of lipid A.
Uniqueness: UDP-3-O-acyl-GlcNAc (disodium) is unique due to its specific role in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. This compound’s involvement in the formation of lipopolysaccharides makes it a valuable target for the development of antibacterial agents .
Properties
Molecular Formula |
C31H51N3Na2O19P2 |
|---|---|
Molecular Weight |
877.7 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C31H53N3O19P2.2Na/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;;/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);;/q;2*+1/p-2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;;/m1../s1 |
InChI Key |
AKKQLFHUBQJEDX-GKTOLIBPSA-L |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)


![(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide](/img/structure/B10862075.png)
![(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide](/img/structure/B10862078.png)
![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)
![N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B10862085.png)



![(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride](/img/structure/B10862107.png)


![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid](/img/structure/B10862129.png)
